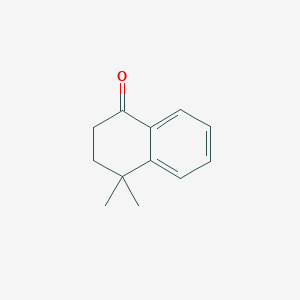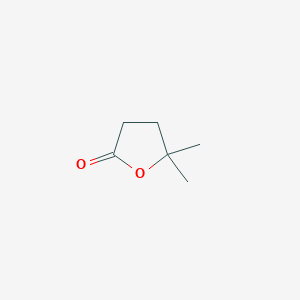
Teludipine
Übersicht
Beschreibung
Teludipin ist ein Dihydropyridin-Derivat, das als Calciumkanalblocker wirkt. Es wird hauptsächlich als Antihypertensivum und Herz-Kreislauf-Mittel eingesetzt. Die Verbindung hat die Summenformel C28H38N2O6 und ein Molekulargewicht von 498,6111. Teludipin ist bekannt für seine Fähigkeit, Calciumkanäle zu hemmen, die eine entscheidende Rolle bei der Regulation der Kontraktion der glatten Gefäßmuskulatur und der Herzfunktion spielen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Teludipin umfasst mehrere Schritte, beginnend mit der Herstellung des Dihydropyridin-Kerns. Die wichtigsten Schritte sind:
Kondensationsreaktion: Der erste Schritt umfasst die Kondensation eines Aldehyds mit einem β-Ketoester in Gegenwart von Ammoniak oder einem Amin, um den Dihydropyridinring zu bilden.
Substitutionsreaktion: Der Dihydropyridin-Kern wird dann Substitutionsreaktionen unterzogen, um verschiedene funktionelle Gruppen einzuführen, wie die Dimethylaminogruppe und die Carboxyvinylgruppe.
Veresterung: Der letzte Schritt umfasst die Veresterung der Carbonsäuregruppen zur Bildung des Diethylesterderivats von Teludipin.
Industrielle Produktionsmethoden
Die industrielle Produktion von Teludipin erfolgt in der Regel in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
Batchreaktoren: Große Batchreaktoren werden verwendet, um die Kondensations- und Substitutionsreaktionen unter kontrollierten Temperatur- und Druckbedingungen durchzuführen.
Reinigung: Das Rohprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um das Endprodukt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Teludipin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Teludipin kann oxidiert werden, um das entsprechende Pyridin-Derivat zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um das Dihydropyridin-Derivat zu bilden.
Substitution: Teludipin kann Substitutionsreaktionen unterliegen, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Das Hauptprodukt, das gebildet wird, ist das Pyridin-Derivat.
Reduktion: Das Hauptprodukt ist das Dihydropyridin-Derivat.
Substitution: Verschiedene substituierte Derivate von Teludipin werden gebildet, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Teludipin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen von Calciumkanalblockern zu untersuchen.
Biologie: Teludipin wird in der Forschung verwendet, um die Rolle von Calciumkanälen in zellulären Prozessen zu verstehen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von Bluthochdruck und Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Teludipin wird bei der Entwicklung neuer Antihypertensiva und Formulierungen verwendet.
Wirkmechanismus
Teludipin übt seine Wirkungen aus, indem es Calciumkanäle in glatten Gefäßmuskelzellen und Herzmyozyten hemmt. Durch die Blockierung des Einstroms von Calciumionen verhindert Teludipin die Calcium-abhängige Muskelkontraktion, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt. Die molekularen Zielstrukturen von Teludipin sind L-Typ-Calciumkanäle, die für die Regulierung des Gefäßtonus und der Herzfunktion entscheidend sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Teludipine involves several steps, starting with the preparation of the dihydropyridine core. The key steps include:
Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form the dihydropyridine ring.
Substitution Reaction: The dihydropyridine core is then subjected to substitution reactions to introduce various functional groups, such as the dimethylamino group and the carboxyvinyl group.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester derivative of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the condensation and substitution reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Teludipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: The compound can be reduced to form the dihydropyridine derivative.
Substitution: this compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: The major product formed is the pyridine derivative.
Reduction: The major product is the dihydropyridine derivative.
Substitution: Various substituted derivatives of this compound are formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Teludipine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of calcium channel blockers.
Biology: this compound is used in research to understand the role of calcium channels in cellular processes.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and cardiovascular diseases.
Industry: this compound is used in the development of new antihypertensive drugs and formulations.
Wirkmechanismus
Teludipine exerts its effects by inhibiting calcium channels in vascular smooth muscle cells and cardiac myocytes. By blocking the influx of calcium ions, this compound prevents calcium-dependent muscle contraction, leading to vasodilation and reduced blood pressure. The molecular targets of this compound include L-type calcium channels, which are crucial for regulating vascular tone and cardiac function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Felodipin: Ein weiterer Dihydropyridin-Calciumkanalblocker zur Behandlung von Bluthochdruck.
Amlodipin: Ein weit verbreiteter Calciumkanalblocker mit ähnlichen blutdrucksenkenden Wirkungen.
Nifedipin: Ein Dihydropyridin-Derivat zur Behandlung von Angina pectoris und Bluthochdruck.
Einzigartigkeit von Teludipin
Teludipin ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine selektive Hemmung von Calciumkanälen ermöglicht. Diese Selektivität trägt zu seiner Wirksamkeit als Antihypertensivum bei, mit möglicherweise weniger Nebenwirkungen im Vergleich zu anderen Calciumkanalblockern .
Eigenschaften
IUPAC Name |
diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLVJXTUCNPMDC-FOCLMDBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108687-08-7 | |
| Record name | Teludipine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELUDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Teludipine and how does it work?
A1: this compound is a dihydropyridine derivative classified as a calcium channel blocker. While its primary mechanism of action involves blocking calcium channels, research indicates this compound can also reverse multidrug resistance (MDR) in certain cancer cells. This effect was observed to be stronger than Verapamil, another calcium channel blocker [, ].
Q2: How effective is this compound in reversing Daunorubicin resistance compared to other agents, and does the cell line type affect this?
A2: Studies using this compound enantiomers (GR66234A and GR66235A) showed greater efficacy in reversing Daunorubicin resistance compared to Verapamil in two MDR cell lines: ARNII (erythroleukemia) and MCF 7/R (breast cancer). Interestingly, the difference in activity between this compound and Verapamil was more pronounced in the ARNII cell line. Despite this difference in activity, there were no significant variations in cellular Daunorubicin accumulation or intracellular distribution between the two cell lines when exposed to this compound [].
Q3: Does the calcium channel blocking activity of this compound play a role in its MDR reversing capabilities?
A3: The R-enantiomer of this compound (GR66234A) exhibits low calcium channel antagonistic activity. This suggests that its MDR reversing effects might not be solely attributed to calcium channel blocking, indicating potential alternative mechanisms of action []. This characteristic makes GR66234A a potentially valuable candidate for combination chemotherapy in MDR malignancies.
Q4: What are the potential implications of this compound's MDR reversing activity for cancer treatment?
A4: this compound's ability to reverse MDR, particularly with its R-enantiomer showing low calcium channel blocking activity, highlights its potential as an adjuvant therapy in MDR cancers. Further research is crucial to explore its clinical applicability and effectiveness in enhancing chemotherapy outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)





![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
![4-[2-(5,6,7,8-Tetrahydro-5,5-dimethyl-8-oxo-2-naphthalenyl)ethynyl]benzoic acid ethyl ester](/img/structure/B30220.png)




